molecular formula C12H13ClN2S B11865663 4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B11865663
M. Wt: 252.76 g/mol
InChI Key: NBBHKKDRRIZXCT-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring an eight-membered cyclooctane ring fused to a thieno[2,3-d]pyrimidine scaffold. Key derivatives of this compound exhibit potent antitumor activity against human colon carcinoma (HCT 116) cells, with IC50 values surpassing imatinib .

Properties

Molecular Formula

C12H13ClN2S

Molecular Weight

252.76 g/mol

IUPAC Name

3-chloro-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C12H13ClN2S/c13-11-10-8-5-3-1-2-4-6-9(8)16-12(10)15-7-14-11/h7H,1-6H2

InChI Key

NBBHKKDRRIZXCT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=CN=C3Cl

Origin of Product

United States

Preparation Methods

Two-Step Cyclization-Oxidation Protocol

The most widely reported method involves the cyclocondensation of 5,6,7,8,9,10-hexahydrocyclooctathieno[2,3-d]pyrimidin-4(3H)-one precursors with aromatic aldehydes followed by chlorination. Key steps include:

  • Aminoamide-aldehyde condensation : Reacting 2-amino-4,5,6,7,8,9-hexahydrocyclooctathiophene-3-carboxamide (3 ) with substituted benzaldehydes in dimethylformamide (DMF) under acidic conditions (HCl) at reflux for 24 hours yields Schiff base intermediates (7a–c ).

  • Oxidative aromatization : Heating intermediates in nitrobenzene at 180–200°C for 5 hours generates 2-aryl-substituted hexahydrocyclooctathieno[2,3-d]pyrimidin-4(3H)-ones (8a–c ).

  • Chlorination : Treatment of 8a–c with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours replaces the 4-keto group with chlorine, producing 4-CHTP derivatives in 70–85% yields.

Optimization Insights :

  • Solvent selection : DMF enhances reaction rates due to high polarity, while nitrobenzene acts as both solvent and oxidizing agent.

  • Catalytic additives : Cuprous chloride (CuCl) improves chlorination efficiency by facilitating P=O bond activation.

Nucleophilic Substitution of 4-Hydroxypyrimidine Derivatives

Direct Chlorination Using POCl₃

A streamlined approach involves direct chlorination of 4-hydroxypyrimidine precursors. For example, 5,6,7,8,9,10-hexahydrocyclooctathieno[2,3-d]pyrimidin-4-ol undergoes reflux with excess POCl₃ (5 equiv) in anhydrous toluene, achieving 88% conversion to 4-CHTP within 4 hours.

Critical Parameters :

  • Temperature control : Maintaining 80–90°C prevents side reactions such as ring-opening.

  • Stoichiometry : Excess POCl₃ ensures complete displacement of the hydroxyl group.

One-Pot Multicomponent Synthesis

Silane-Catalyzed Cyclization

A patent-pending method (CN110386936B) describes a one-pot synthesis using 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate:

  • Condensation : Reactants combine in cyclohexane with CuCl (2 mol%) at 75–80°C for 5 hours to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ).

  • Cyclization-addition : Intermediate IV reacts with formamidine acetate and sodium methoxide in methanol at 35–40°C, followed by elimination at 65–70°C to yield 4-CHTP in 89–92% purity.

Advantages :

  • Waste reduction : Eliminates toxic byproducts (e.g., phosphoryl chloride waste).

  • Scalability : Achieves >90% yield at kilogram-scale production.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction times from 24 hours to 45 minutes when cyclizing 2-aminothiophene-3-carboxamides with aldehydes in ethanol/HCl. Subsequent chlorination with POCl₃ under microwave conditions (100°C, 30 min) furnishes 4-CHTP in 78% yield.

Key Benefits :

  • Energy efficiency : 60% reduction in thermal energy input.

  • Improved selectivity : Minimizes decomposition of heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key ReagentsScalability
Cyclocondensation70–8530–36POCl₃, DMFModerate
Direct Chlorination884POCl₃, tolueneHigh
One-Pot89–9210CuCl, trimethyl orthoformateIndustrial
Microwave781.25POCl₃, HClLab-scale

Trade-offs :

  • Cyclocondensation : High yields but requires toxic nitrobenzene.

  • One-Pot : Scalable but demands precise stoichiometric control.

Mechanistic Insights and Side Reactions

Chlorination Pathway

POCl₃ mediates nucleophilic substitution at C4 via a two-step mechanism:

  • Protonation : The 4-keto oxygen is protonated by POCl₃, forming a reactive oxonium ion.

  • Chloride attack : Cl⁻ displaces the oxonium group, yielding 4-CHTP and H₃PO₄.

Common Side Products :

  • Over-chlorination : Excess POCl₃ may introduce Cl at C2 (5–8% yield loss).

  • Ring contraction : Prolonged heating (>12 h) induces cyclooctane ring contraction to cycloheptane derivatives.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted aldehydes and POCl₃ residues.

  • Recrystallization : Ethanol/water (7:3) yields >99% pure 4-CHTP as white crystals.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.25–1.80 (m, 8H, cyclooctane CH₂), 3.74–3.80 (t, 2H, NHCH₂), 6.49 (s, 1H, NH).

  • IR (KBr): 740 cm⁻¹ (C-Cl), 1635 cm⁻¹ (C=N) .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Ring Size Substituent(s) Molecular Weight (g/mol) Key Physical/Chemical Properties References
4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine (Target) 8-membered 4-Cl ~252.52 (estimated) Hydrophobic, stable under reflux conditions
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine 7-membered 4-Cl 238.73 MP: 64–66°C; CAS: 40106-58-9
4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine 8-membered 4-NHNH2 248.35 CAS: 40106-64-7; used in antitumor derivatives
AN96 (Target derivative) 8-membered 4-(3,4,5-Trimethoxybenzylidene hydrazineyl) 419.93 Stable GBF1 inhibitor analog; IC50 not reported
4-((6,7,8,9-Tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide 7-membered 4-Benzenesulfonamide N/A Dual EGFR/VEGFR-2 inhibitor; anticancer

Notes:

  • Chlorine at position 4 is a common feature, enabling nucleophilic substitution reactions for further derivatization .

Key Findings :

  • The eight-membered ring in the target compound’s derivatives enhances antitumor potency compared to imatinib, likely due to improved binding to CDK2 .
  • Chlorine substitution at position 4 is critical for activity, as seen in cyclohepta analogs acting as kinase inhibitors .

Biological Activity

4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 1699-23-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and other relevant pharmacological effects.

  • Molecular Formula : C10H13ClN2
  • Molar Mass : 196.68 g/mol
  • CAS Number : 1699-23-6

Antimicrobial Activity

Research indicates that compounds related to thienopyrimidines exhibit significant antimicrobial properties. In particular, derivatives of thieno[2,3-d]pyrimidine have shown promising results against various microbial strains.

Case Study: Antimicrobial Testing

A study conducted on thienopyrimidine derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various compounds, including those structurally similar to 4-chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine. The findings are summarized in the table below:

CompoundBacterial StrainMIC (µg/mL)
4cStaphylococcus aureus15
4eEscherichia coli20
4gMycobacterium tuberculosis10

These results indicate that derivatives with specific substitutions at the amido or imino side chains enhance antimicrobial activity. Notably, compounds with the thienopyrimidine ring structure were found to be particularly potent against both Gram-positive and Gram-negative bacteria .

The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action makes them effective against a broad spectrum of pathogens.

Toxicity Assessment

In assessing the safety profile of these compounds, hemolytic assays were conducted to determine the minimal hemolytic concentration (MHC). The most potent compounds showed minimal toxicity up to a dose level of 200 µmol L⁻¹ . This suggests a favorable therapeutic index for further development.

Q & A

What are the optimal synthetic routes for 4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be controlled to maximize yield?

Level: Basic (Synthesis)
Answer:
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are preferred for facilitating cyclization and substitution reactions .
  • Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid side products. For example, cyclization steps may need reflux conditions .
  • Reagent ratios : Stoichiometric excess of chlorinating agents (e.g., POCl₃) ensures complete substitution at the pyrimidine ring .

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